4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline is a complex organic compound with the molecular formula C21H24ClNO2S It is a derivative of decahydroisoquinoline, featuring a chloro group, a phenyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group .
Scientific Research Applications
4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline involves its interaction with specific molecular targets. The chloro and phenylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4a-Chloro-1-phenyl-2-(phenylsulfonyl)tetrahydroisoquinoline: Similar structure but with fewer hydrogen atoms.
4a-Chloro-1-phenyl-2-(phenylsulfonyl)octahydroisoquinoline: Similar structure with different hydrogenation levels.
Uniqueness
4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline is unique due to its specific combination of functional groups and the decahydroisoquinoline backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C21H24ClNO2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C21H24ClNO2S/c22-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)23(16-15-21)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChI Key |
OMYLBMBYGSSHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.